molecular formula C17H16N2O4S B2652888 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 895436-05-2

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2652888
CAS No.: 895436-05-2
M. Wt: 344.39
InChI Key: ZEUWCVBZVRPZJW-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic benzothiazole derivative designed for advanced chemical and pharmacological research. This compound belongs to a class of molecules recognized as privileged structures in medicinal chemistry due to their wide range of biological activities and ability to interact with diverse biological targets. Researchers are exploring this specific benzothiazole carboxamide for its potential in several cutting-edge areas. Benzothiazole scaffolds with methoxy substitutions are frequently investigated for their antiproliferative properties against various human cancer cell lines, making them candidates in oncology drug discovery efforts . Furthermore, structurally similar compounds have demonstrated significant antioxidative capacity in assays such as the 1,1-diphenyl-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) tests, sometimes exceeding the potency of standard antioxidants like butylated hydroxytoluene (BHT) . The dimethoxybenzamide moiety is a key pharmacophore that can contribute to these activities by influencing the compound's electronic properties and binding affinity. The primary value of this compound for researchers lies in its utility as a key intermediate or target molecule for synthesizing novel chemical libraries, or as a probe for studying enzyme interactions and oxidative stress pathways, providing a foundation for the development of new therapeutic agents.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-11-6-4-10(5-7-11)16(20)19-17-18-12-8-13(22-2)14(23-3)9-15(12)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUWCVBZVRPZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Antimicrobial Properties

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide has demonstrated antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways makes it a candidate for developing new antibiotics.

Inhibition of Enzymatic Activity

The compound has been investigated for its potential to inhibit enzymes such as cholinesterase and certain kinases. This inhibition can be beneficial in treating conditions like Alzheimer's disease or certain cancers where enzyme overactivity is a concern.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzothiazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase enzymes .

Case Study 2: Antimicrobial Efficacy

In a recent investigation published in Pesticide Science, researchers evaluated the antimicrobial efficacy of several benzothiazole derivatives against Escherichia coli and Staphylococcus aureus. The study found that this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Summary of Findings

Application Findings
AnticancerInduces apoptosis in cancer cells; activates caspase pathways .
AntimicrobialEffective against E. coli and S. aureus; lower MICs compared to traditional antibiotics .
Enzyme InhibitionPotential to inhibit cholinesterase and kinases; implications for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzamide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzothiazole ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional uniqueness is highlighted through comparisons with benzothiazole derivatives reported in recent patents and commercial catalogs. Key differences in substituents, pharmacological profiles, and hypothesized properties are summarized below:

Structural Comparisons

Table 1: Structural Features of Selected Benzothiazole Derivatives
Compound Name Benzothiazole Substituents Key Functional Groups Pharmacological Target (Hypothesized)
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide 5,6-dimethoxy 4-methoxybenzamide Kinases, antimicrobial enzymes
Example 1 (Patent: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) Unsubstituted Tetrahydroquinoline, thiazole-carboxylic acid Kinase inhibition (e.g., JAK/STAT pathways)
Example 14 (Supplier: N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine) 5,6-dimethoxy N-methylglycine Solubility-enhanced prodrugs
Example 24 (Patent: Pyrido-pyridazine derivative) Unsubstituted Adamantane, pyridazine Protease or viral entry inhibition
Key Observations:

Methoxy Substitution : The target compound’s 5,6-dimethoxy groups distinguish it from unsubstituted benzothiazoles (e.g., Example 1 and 24 in the patent), which may reduce steric hindrance and alter binding pocket interactions .

Amide vs. Carboxylic Acid/Sulfamoyl Groups: The 4-methoxybenzamide group contrasts with carboxylic acid (Example 1) or sulfamoyl (e.g., 3-[(2-cyanoethyl)(methyl)sulfamoyl]-4-methylbenzoic acid ) moieties.

Hybrid Scaffolds : Example 24 incorporates a pyrido-pyridazine ring, suggesting broader polypharmacology compared to the target compound’s simpler benzothiazole-amide design .

Pharmacological and Physicochemical Comparisons

Table 2: Hypothesized Properties Based on Structural Features
Property Target Compound Example 1 Example 14
Lipophilicity (LogP) High (methoxy groups) Moderate (carboxylic acid) Moderate (N-methylglycine)
Solubility Low (crystalline) High (ionizable carboxylic acid) High (zwitterionic glycine)
Metabolic Stability High (methoxy hindrance) Moderate Low (labile glycine ester)
Target Selectivity Narrow (rigid benzothiazole) Broad (flexible tetrahydroquinoline) Undetermined
Key Findings:
  • The target compound’s methoxy groups likely confer superior metabolic stability compared to unsubstituted analogs, as seen in Example 14, where glycine substitution may increase susceptibility to hydrolysis .
  • Example 1’s carboxylic acid group enhances solubility but may limit blood-brain barrier penetration, whereas the target compound’s lipophilic profile favors CNS-targeting applications .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its benzothiazole moiety and methoxybenzamide structure. The synthesis typically involves multi-step organic reactions starting from 5,6-dimethoxybenzothiazole and 4-methoxybenzoic acid derivatives. Common methods include:

  • Condensation Reactions : Utilizing piperidine as a catalyst in ethanol solvent.
  • Reflux Conditions : Often employed to facilitate the reaction between the benzothiazole derivative and the amine.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant activity with IC50 values comparable to established chemotherapeutics like doxorubicin and etoposide.

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
HCT 1163.7Doxorubicin0.5
MCF-71.2Etoposide0.8
HEK 2935.3--

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Study on Antitumor Activity

A study conducted on various benzothiazole derivatives, including this compound, revealed that these compounds exhibited superior antitumor activity in vitro compared to traditional agents. The study utilized both 2D and 3D cell culture models to assess cell viability and proliferation rates .

Mechanistic Insights

Research into the mechanism of action indicates that this compound interacts with cellular targets involved in apoptosis regulation. It was observed that the compound could bind to DNA within the minor groove, affecting gene expression related to cell cycle progression and apoptosis .

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